Benzimidazole, 4-methoxy-7-methyl-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 4-methoxy-7-methyl-(8CI) is a heterocyclic aromatic organic compound. It is characterized by a benzene ring fused to an imidazole ring, with methoxy and methyl substituents at the 4 and 7 positions, respectively. This compound is part of the benzimidazole family, known for their significant pharmacological properties, including antimicrobial, anticancer, and antiviral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For 4-methoxy-7-methyl-benzimidazole, the common synthetic route includes:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of ortho-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions.
Reaction with Aromatic Aldehydes: Another method involves the reaction of ortho-phenylenediamine with aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulphite.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium metabisulphite.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nitro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Wissenschaftliche Forschungsanwendungen
Benzimidazole, 4-methoxy-7-methyl-(8CI) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of benzimidazole, 4-methoxy-7-methyl-(8CI) involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Thiabendazole: An anthelmintic benzimidazole used to treat parasitic worm infections.
Uniqueness: Benzimidazole, 4-methoxy-7-methyl-(8CI) is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and methyl groups at the 4 and 7 positions, respectively, differentiate it from other benzimidazole derivatives and contribute to its specific pharmacological activities .
Eigenschaften
Molekularformel |
C9H10N2O |
---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
7-methoxy-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-7(12-2)9-8(6)10-5-11-9/h3-5H,1-2H3,(H,10,11) |
InChI-Schlüssel |
HWRSSKZWNXFKTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)OC)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.